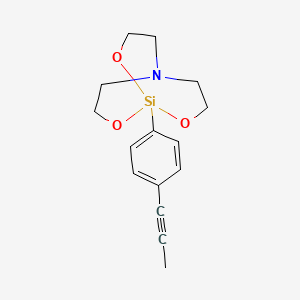
5-Amyl-5-butylthiotetrahydrofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amyl-5-butylthiotetrahydrofuran-2-one is a chemical compound with the molecular formula C13H24O2S and a molecular weight of 244.3935 g/mol . . This compound is part of the furanone family, which is known for its diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amyl-5-butylthiotetrahydrofuran-2-one typically involves the reaction of 5-hydroxy-2(5H)-furanone derivatives with thiol compounds under specific conditions . One common method includes the condensation reactions of functional derivatives of aliphatic and cyclic compounds . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Amyl-5-butylthiotetrahydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., perchloric acid) . The reaction conditions may vary depending on the desired product, but typically involve controlled temperature and pressure settings.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
5-Amyl-5-butylthiotetrahydrofuran-2-one has several scientific research applications, including:
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amyl-5-butylthiotetrahydrofuran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzymatic activities, binding to specific receptors, or altering cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amyl-5-butylthiotetrahydrofuran-2-one include other furanone derivatives such as 5-hydroxy-2(5H)-furanone and 2(5H)-furanone .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
120388-37-6 |
|---|---|
Molecular Formula |
C13H24O2S |
Molecular Weight |
244.40 g/mol |
IUPAC Name |
5-butylsulfanyl-5-pentyloxolan-2-one |
InChI |
InChI=1S/C13H24O2S/c1-3-5-7-9-13(16-11-6-4-2)10-8-12(14)15-13/h3-11H2,1-2H3 |
InChI Key |
IEXMSULNSNGEQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CCC(=O)O1)SCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


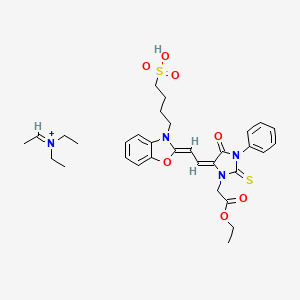

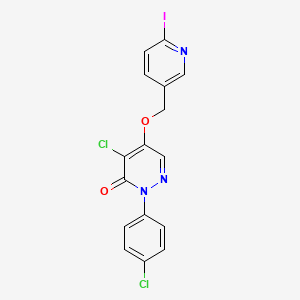

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-heptan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12741821.png)
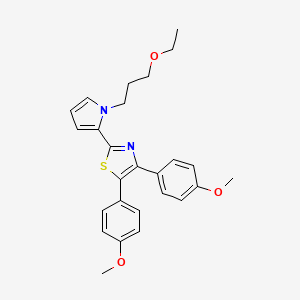
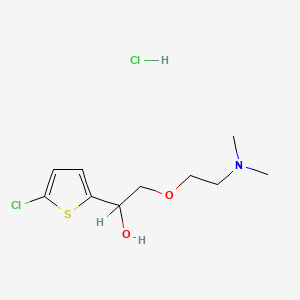
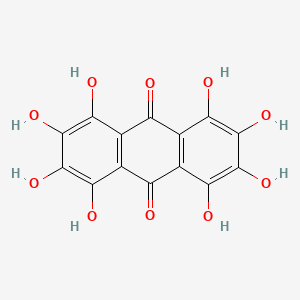
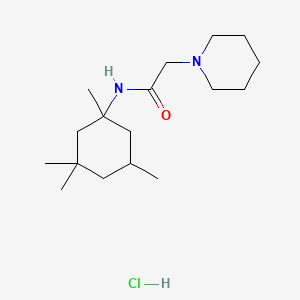
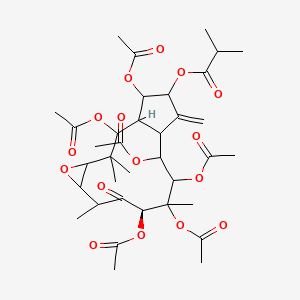
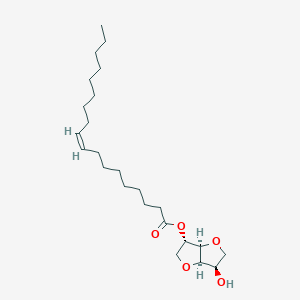
![2-[1-(3-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B12741864.png)

